molecular formula C13H16N2OS B7633008 (2R)-3-phenyl-2-(1,3-thiazol-4-ylmethylamino)propan-1-ol

(2R)-3-phenyl-2-(1,3-thiazol-4-ylmethylamino)propan-1-ol

Cat. No. B7633008
M. Wt: 248.35 g/mol
InChI Key: VBUAPKURQWJMEE-GFCCVEGCSA-N
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Description

(2R)-3-phenyl-2-(1,3-thiazol-4-ylmethylamino)propan-1-ol, commonly known as PTZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of PTZ is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. PTZ has been shown to enhance the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. Additionally, PTZ has been shown to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
PTZ has been shown to have a number of biochemical and physiological effects, including the induction of seizures, modulation of neurotransmitter activity, and regulation of ion channels. Additionally, PTZ has been shown to have anxiogenic effects, meaning that it can induce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTZ is its ability to induce seizures in animal models, making it a useful tool for studying the mechanisms underlying epilepsy and other seizure disorders. Additionally, PTZ has been shown to modulate the activity of certain neurotransmitters, making it a useful tool for studying the regulation of neuronal excitability. However, there are also some limitations to the use of PTZ in lab experiments. For example, the induction of seizures can be stressful for animals, which may affect the validity of the results obtained.

Future Directions

There are a number of potential future directions for research on PTZ. One area of interest is the development of new drugs based on the structure of PTZ, which may have improved efficacy and reduced side effects. Additionally, there is a need for further research into the mechanisms underlying the effects of PTZ on neurotransmitter activity and ion channels. Finally, there is a need for further studies to determine the safety and efficacy of PTZ in human subjects, which may pave the way for the development of new treatments for epilepsy and other seizure disorders.

Synthesis Methods

PTZ can be synthesized through a multi-step procedure involving the condensation of various reagents. The starting materials include 2-bromo-1-phenylethanone, 4-methylthiazole, and benzylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to produce the final product, PTZ.

Scientific Research Applications

PTZ has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of PTZ is in the field of neuroscience. PTZ is known to induce seizures in animal models, making it a useful tool for studying the mechanisms underlying epilepsy and other seizure disorders. Additionally, PTZ has been shown to modulate the activity of certain neurotransmitters, such as GABA and glutamate, which play a crucial role in the regulation of neuronal excitability.

properties

IUPAC Name

(2R)-3-phenyl-2-(1,3-thiazol-4-ylmethylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-8-12(6-11-4-2-1-3-5-11)14-7-13-9-17-10-15-13/h1-5,9-10,12,14,16H,6-8H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUAPKURQWJMEE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)NCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-phenyl-2-(1,3-thiazol-4-ylmethylamino)propan-1-ol

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